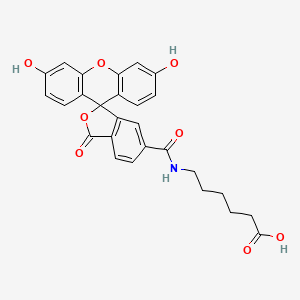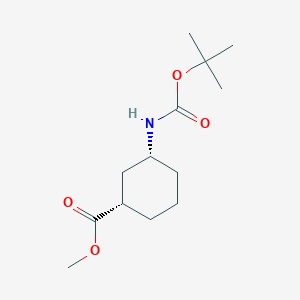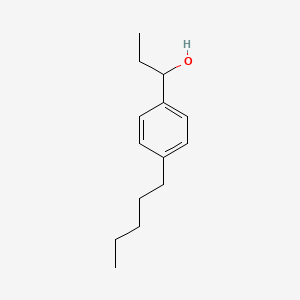![molecular formula C23H19NO3S B6325962 (R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione CAS No. 1051374-19-6](/img/structure/B6325962.png)
(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .
Synthesis Analysis
Oxazolidine-2-ones are produced in good to excellent yields via [3 + 2] annulation of p-quinamines with CO2 using triethylenediamine (DABCO) as an organocatalyst . This strategy can be performed on a gram scale and tolerate a wide range of functional groups .Molecular Structure Analysis
Oxazolidinones are five-membered heterocyclic compounds. The synthesis can be extended beyond the 2-carbon N,O spacer yielding a 5-membered heterocycle to include the 3-carbon N,O spacer, which leads to a 6-membered 1,3-oxazinane species .Chemical Reactions Analysis
Oxazolidine-based products were originally used for their biocide properties, but they have become more widely applied recently for scavenging H2S . Oxazolidine H2S scavengers offer an oil-soluble alternative to hexahydrotriazine water-based scavengers and may mitigate some of their drawbacks .Physical And Chemical Properties Analysis
Oxazolidinones are a class of synthetic antibacterial agents active against a large spectrum of Gram-positive bacteria, including methicillin- and vancomycin-resistant staphylococci, vancomycin-resistant enterococci, penicillin-resistant pneumococci, and anaerobes .Aplicaciones Científicas De Investigación
Antibacterial Applications
Oxazolidinones have been extensively studied for their antibacterial properties. Linezolid, the first approved drug containing an oxazolidinone ring, has been used as a pharmacophore group .
Antituberculosis Applications
Oxazolidinones have shown promising results in the treatment of tuberculosis. Their unique mechanism of action and ability to target drug-resistant strains of tuberculosis make them a valuable tool in medicinal chemistry .
Anticancer Applications
Some oxazolidinone derivatives have been investigated for their potential anticancer properties. While many of these compounds are still in the early stages of development, they show promise in a variety of therapeutic areas .
Anti-inflammatory Applications
Oxazolidinones have also been explored for their anti-inflammatory properties. They could potentially be used to treat a variety of inflammatory diseases .
Neurological Applications
Research has indicated that oxazolidinones may have applications in the treatment of neurological disorders. However, more research is needed in this area .
Metabolic Disease Applications
Oxazolidinones have been studied for their potential use in treating metabolic diseases. Their unique properties make them a promising area of research .
Chiral Auxiliaries in Asymmetric Alkylation
Oxazolidinones, such as Evans’ oxazolidinones, have been employed as effective chiral auxiliaries in the asymmetric alkylation of different enolates. This strategy has been found promising and successful when used as the key step in the total synthesis of several biologically active natural products .
Total Synthesis of Natural Products
Oxazolidinones have been used in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities . This underscores the applications of oxazolidinones as chiral auxiliaries in asymmetric alkylation .
Mecanismo De Acción
Target of Action
The primary target of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, an oxazolidinone derivative, is bacterial protein synthesis . Oxazolidinones work by preventing bacteria from producing proteins they need to grow and multiply .
Mode of Action
Oxazolidinones, including ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione, bind to the bacterial ribosome and inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is a key component in the bacterial translation process .
Biochemical Pathways
The action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents bacterial growth and proliferation . The downstream effects include the disruption of bacterial cellular functions and eventually cell death .
Pharmacokinetics
Oxazolidinones, in general, are well absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in both urine and feces .
Result of Action
The result of the action of ®-4-[(Tritylthio)methyl]oxazolidine-2,5-dione is the inhibition of bacterial growth and proliferation . By preventing protein synthesis, the compound disrupts essential cellular functions, leading to the death of the bacteria .
Direcciones Futuras
Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas . Therefore, the potential of the class for medicinal chemistry deserves further study .
Propiedades
IUPAC Name |
(4R)-4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOHSMWDOMUIOJ-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H]4C(=O)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














